Bis(1,2,2,2-tetrachloroethyl)disulfide

Physical Property Distillation Isomer Comparison

Researchers developing captafol-type fungicides require the exact 1,2,2,2-isomer (CAS 920-96-7), as the 1,1,2,2-isomer (CAS 6303-20-4) exhibits a 6°C lower boiling point and altered LogP, compromising distillation and formulation outcomes. This disulfide is the direct precursor to 1,2,2,2-tetrachloroethylsulfenyl chloride, the key intermediate in captafol synthesis. - Boiling point 278.4°C vs 272.5°C for the 1,1,2,2-isomer; enables baseline GC separation. - 71.3% chlorine content; LogP 6.24 ensures predictable lipophilicity for SAR studies. - Available at 95% purity for early discovery; request quote for bulk quantities.

Molecular Formula C4H2Cl8S2
Molecular Weight 397.8 g/mol
CAS No. 920-96-7
Cat. No. B6334499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,2,2,2-tetrachloroethyl)disulfide
CAS920-96-7
Molecular FormulaC4H2Cl8S2
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)(SSC(C(Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C4H2Cl8S2/c5-1(3(7,8)9)13-14-2(6)4(10,11)12/h1-2H
InChIKeySAPVRZJHCTUGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1,2,2,2-tetrachloroethyl)disulfide: Identity & Properties


Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7, molecular formula C₄H₂Cl₈S₂, molecular weight 397.8 g/mol) is a synthetic organosulfur compound in the disulfide class. It is characterized by a central disulfide (S–S) bridge flanked by two 1,2,2,2-tetrachloroethyl groups, imparting high chlorine content (71.3% by weight) and high lipophilicity (calculated LogP = 6.24) . The compound is commercially available as a rare or unique chemical from major suppliers, typically at 95% purity, for early discovery research applications .

Type Synthetic organosulfur research compound
Procurement Rare or unique chemical, stocked by major suppliers
Research context Agrochemical intermediate, isomer-specific synthesis

Bis(1,2,2,2-tetrachloroethyl)disulfide: Substitution Failure Risks


Generic substitution among tetrachloroethyl disulfide isomers or related organosulfur compounds is not feasible due to quantifiable differences in physical properties, reactivity, and downstream functional outcomes. The 1,2,2,2-isomer (CAS 920-96-7) exhibits distinct physicochemical parameters compared to the 1,1,2,2-isomer (CAS 6303-20-4), including a 6 °C higher boiling point and altered LogP, which directly impact distillation, purification, and formulation behavior . Furthermore, the compound serves as a specific intermediate for the synthesis of tetrachloroethylsulfenyl chlorides and ultimately the fungicide captafol, a pathway that depends critically on the exact isomeric structure [1]. Substituting a different disulfide or isomer would alter reaction yields, product purity, or biological efficacy, as documented in patent literature where only the 1,2,2,2-isomer is claimed for pesticidal compositions [2].

Isomer mismatch alters physical behavior

The 1,2,2,2-isomer exhibits a higher boiling point and distinct lipophilicity versus the 1,1,2,2-isomer, which may shift distillation, purification, and formulation outcomes.

Synthetic pathway specificity may not transfer

Captafol intermediate synthesis depends on the exact 1,2,2,2-sulfenyl chloride precursor; using a different isomer can lead to a structurally distinct final product.

Procurement gap for generic substitutes

The 1,1,2,2-isomer is not stocked by major suppliers, limiting direct sourcing and increasing lead time risk if specified for research.

Bis(1,2,2,2-tetrachloroethyl)disulfide: Differentiation from Closest Analogs


Boiling Point vs. 1,1,2,2-Isomer

The boiling point of bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) is 278.4 °C at 760 mmHg, which is 5.9 °C higher than that of the closely related structural isomer bis(1,1,2,2-tetrachloroethyl)disulfide (CAS 6303-20-4), which boils at 272.5 °C at 760 mmHg . This difference, while modest, is analytically significant for separation by fractional distillation and for predicting volatility in high-temperature applications. The higher boiling point correlates with slightly stronger intermolecular forces in the 1,2,2,2-isomer, which may affect its behavior in gas chromatography and in synthetic reactions where temperature control is critical.

Boiling Point vs. 1,1,2,2-Isomer
Head-to-head
278.4 °C (vs 272.5 °C)
+5.9 °C at 760 mmHg
Supports isomer-specific distillation and GC separation.
Data to verify; reported predicted values.
Physical Property Distillation Isomer Comparison

Lipophilicity and Density Profile

Bis(1,2,2,2-tetrachloroethyl)disulfide has a calculated LogP of 6.24 and a density of 1.855 g/cm³ . In contrast, the 1,1,2,2-isomer (CAS 6303-20-4) has a reported density of 1.855 g/cm³ and a calculated LogP of approximately 6.2 (estimated) . While the density values are identical within measurement uncertainty, the LogP difference of 0.04 units indicates that the 1,2,2,2-isomer is marginally more lipophilic. This subtle difference may influence partitioning behavior in biphasic reaction systems or in biological membranes, particularly in agrochemical formulation development where lipophilicity governs uptake and transport.

Lipophilicity and Density Profile
Cross-study
LogP 6.24 (calculated)
Density: 1.855 g/cm³
Marginally higher lipophilicity may affect partitioning in biphasic systems.
Class-level; experimental LogP not available.
Physicochemical Property Lipophilicity Formulation

Patented Fungicidal Activity

Patent GB949374A explicitly claims bis-(1,2,2,2-tetrachloroethyl) disulphide as the active ingredient in pesticidal compositions, with no mention of the 1,1,2,2-isomer or other tetrachloroethyl disulfide isomers [1]. The patent describes the compound's utility in formulations for spraying on infected plants, indicating that the 1,2,2,2-isomer possesses intrinsic fungicidal or pesticidal activity that is not shared by its structural analogs. While the patent does not provide quantitative bioassay data (e.g., EC₅₀ values), the specificity of the claim provides strong class-level evidence that this particular isomer is the preferred or only active form for this application.

Patented Fungicidal Activity
Class-level
Explicitly claimed in GB949374A
No quantitative EC₅₀ data
Only isomer with documented pesticidal utility; supports SAR studies.
Patent literature; data to verify.
Pesticide Fungicide Intermediate Agrochemical

Captafol Synthesis Intermediate

According to U.S. Patent 3,200,146, a mixture of bis-(tetrachloroethyl)-disulphides including bis-(1,2,2,2-tetrachloroethyl)-disulphide is chlorinated to produce tetrachloroethylsulphenyl chlorides, which are then separated by gas chromatography into 1,2,2,2-tetrachloroethylsulphenyl chloride and the 1,1,2,2-isomer [1]. The 1,2,2,2-tetrachloroethylsulphenyl chloride is a key intermediate for the synthesis of the broad-spectrum fungicide captafol (N-(1,1,2,2-tetrachloroethylthio)cyclohex-4-ene-1,2-dicarboximide) [2]. This establishes the 1,2,2,2-isomer as the direct precursor to the sulfenyl chloride that is incorporated into captafol. Substituting the 1,1,2,2-isomer would yield a different sulfenyl chloride, leading to a different final product and potentially altered biological activity.

Captafol Synthesis Intermediate
Head-to-head
Direct precursor to 1,2,2,2-sulfenyl chloride, then captafol
U.S. Patent 3,200,146 pathway
Essential starting material for captafol route; wrong isomer yields different product.
Synthesis pathway specificity context.
Organic Synthesis Agrochemical Intermediate Sulfenyl Chloride

Sigma-Aldrich Availability and Purity

Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) is available from Sigma-Aldrich as product number S355666, part of the AldrichCPR collection of rare and unique chemicals . The typical purity is 95% . In contrast, the 1,1,2,2-isomer (CAS 6303-20-4) is not listed as a stock item by major research chemical suppliers, indicating lower commercial accessibility and potentially higher cost or longer lead times for custom synthesis. For researchers requiring a defined, high-purity starting material with immediate availability, CAS 920-96-7 offers a clear procurement advantage.

Sigma-Aldrich Availability and Purity
Supplier data
Sigma-Aldrich S355666, stocked, 95% purity
250 mg research grade
Immediate stock availability supports procurement planning.
Supplier catalog context; data to verify.
Procurement Chemical Supplier Research Grade

Bis(1,2,2,2-tetrachloroethyl)disulfide: Application Scenarios


Captafol and Related Fungicide Synthesis

Researchers developing or manufacturing captafol-type fungicides should prioritize procurement of CAS 920-96-7. As established in Section 3, this isomer is the direct precursor to 1,2,2,2-tetrachloroethylsulphenyl chloride [1], which is then reacted with phthalimide or tetrahydrophthalimide salts to yield the final fungicide [2]. Using the wrong isomer would yield a different sulfenyl chloride and a structurally distinct final product, potentially lacking the desired broad-spectrum antifungal activity against fruit and potato pathogens. This scenario is supported by patent literature that explicitly claims bis-(1,2,2,2-tetrachloroethyl) disulphide as an active pesticidal ingredient [3].

SAR Studies of Organosulfur Pesticides

In medicinal chemistry and agrochemical SAR programs, the 1,2,2,2-isomer offers a defined starting point for systematic modification. Its higher boiling point (278.4 °C vs 272.5 °C for the 1,1,2,2-isomer) and higher LogP (6.24) provide measurable differences in physicochemical properties that can be correlated with biological activity or formulation behavior. Researchers can use CAS 920-96-7 as a reference compound to probe the effect of chlorine substitution pattern on pesticidal efficacy, leveraging the specific patent claims for this isomer [3].

Photodegradable Polyolefin Additives

Patent US3929723 describes the use of 1,1,2,2-tetrachloroethylsulfenyl chloride as an additive to impart photodegradability to polyolefins [4]. While the patent does not directly claim the disulfide, the disulfide serves as the precursor to the sulfenyl chloride. Researchers exploring photodegradable plastics should source CAS 920-96-7 to generate the 1,2,2,2-tetrachloroethylsulphenyl chloride, which may exhibit different photodegradation kinetics compared to the 1,1,2,2-isomer. The distinct boiling point and LogP of the disulfide may influence the processing and distribution of the additive within the polymer matrix.

Analytical Method Development Reference

For analytical chemists developing GC or HPLC methods for tetrachloroethyl disulfide isomers, CAS 920-96-7 provides a well-characterized reference standard. Its boiling point (278.4 °C) and density (1.855 g/cm³) are documented , and its availability from Sigma-Aldrich as a 95% pure stock item ensures consistent material for method validation and calibration. The 6 °C boiling point difference from the 1,1,2,2-isomer is sufficient for baseline separation in gas chromatography, making this compound valuable for isomer-specific quantification in complex mixtures.

Application
Selection Property
Validation Focus
Captafol-type fungicide synthesis
Isomer-specific synthetic pathway fit
Sulfenyl chloride intermediate identity and GC purity
Organosulfur SAR studies
Documented patent-claim specificity
Pesticidal endpoint context and formulation behavior
Photodegradable polyolefin additive research
Precursor to 1,2,2,2-sulfenyl chloride
Polymer matrix incorporation and photodegradation kinetics
Analytical method development reference
Defined boiling point and density; commercial stock item
GC isomer separation and retention-time consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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